Propan-2-yl 3-amino-2-methylpropanoate hydrochloride
Overview
Description
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It belongs to the class of amino acid derivatives and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of 3-amino-2-methylpropanoic acid with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-amino-2-methylpropanoic acid.
Reduction: Formation of 3-amino-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-amino-2-methylpropanoate
- 3-Amino-2-methylpropanoic acid
- Isopropyl 3-amino-2-methylpropanoate
Uniqueness
Propan-2-yl 3-amino-2-methylpropanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
propan-2-yl 3-amino-2-methylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)4-8;/h5-6H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOCESIVZMQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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